4-Chloro-7-fluoropyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
4-chloro-7-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H |
InChI Key |
WWSOJEPRMWEECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)F)Cl |
Origin of Product |
United States |
Derivatization and Functionalization of 4 Chloro 7 Fluoropyrazolo 1,5 a Pyridine Core
Strategies for Peripheral Structural Modifications
Cyclocondensation Reactions: The fundamental synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for the introduction of various substituents at positions 2, 3, 5, 6, and 7. nih.gov
One-Pot Cyclization and Halogenation: Efficient one-pot methodologies have been developed to synthesize halo-pyrazolo[1,5-a]pyrimidine derivatives. These can involve a sequential cyclocondensation followed by a regioselective electrophilic substitution with halogenating agents. researchgate.net
Post-Functionalization: Once the core is assembled, further modifications can be made. For instance, 3-functionalized pyrazolo[1,5-a]pyrimidines have been successfully used in subsequent reactions to introduce alkynyl and amino groups. researchgate.net
The ability to introduce a variety of functional groups through these strategies highlights the importance of the pyrazolo[1,5-a]pyridine (B1195680) scaffold in creating diverse chemical libraries for drug discovery and other applications. nih.govrsc.org
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as halogenated pyrazolo[1,5-a]pyridines. youtube.comyoutube.com The presence of nitrogen atoms in the ring system facilitates these reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.com
In dihalogenated pyrazolopyrimidine systems, the position of the halogen significantly influences its reactivity towards nucleophiles. For instance, in 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, nucleophilic attack occurs preferentially at the C7 position. wuxiapptec.comnih.gov This selectivity is attributed to the electronic effects of the fused pyrazole (B372694) ring and the pyrimidine (B1678525) nitrogens.
Generally, in SNAr reactions of halo-heterocycles, the reactivity of the halogens follows the trend F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and accelerates the rate of nucleophilic attack. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.govresearchgate.net This enhanced reactivity of fluoro-substituted positions can be exploited for selective functionalization in molecules containing both chloro and fluoro substituents.
The introduction of amine functionalities via SNAr is a widely used strategy in medicinal chemistry. nih.gov In the context of pyrazolo[1,5-a]pyridines, this transformation is crucial for developing compounds with specific biological activities.
For example, in the synthesis of selective PI3Kδ inhibitors, a morpholine (B109124) moiety was introduced at the C7 position of a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) via a selective SNAr reaction. nih.gov The greater reactivity of the chlorine atom at the 7-position directed the substitution to that site. nih.gov
The reaction conditions for amination can be varied. While some reactions proceed under basic or thermal conditions, others can be promoted by acid. nih.gov The choice of conditions depends on the specific substrate and the nature of the amine.
Cross-Coupling Reactions (e.g., Sonogashira Coupling for Ethynyl (B1212043) Derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrazolo[1,5-a]pyridines. rsc.orgwikipedia.org
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method for introducing ethynyl groups. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
| Reactant 1 (Halogenated Heterocycle) | Reactant 2 | Coupling Type | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Halo-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | Sonogashira | Pd catalyst, Cu(I) cocatalyst | 3-Alkynyl-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol (B44631) ester | Suzuki | Pd catalyst | 5-Aryl-7-morpholinyl-pyrazolo[1,5-a]pyrimidine | nih.gov |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Various amines | Buchwald-Hartwig | Pd catalyst | 5-Amino-7-morpholinyl-pyrazolo[1,5-a]pyrimidine | nih.gov |
These cross-coupling reactions, including Suzuki and Buchwald-Hartwig amination, have been instrumental in creating libraries of pyrazolo[1,5-a]pyrimidine derivatives for biological screening. nih.gov The site-selectivity of these reactions can often be controlled by the inherent electronic properties of the heterocyclic core or by the choice of catalyst and reaction conditions. nih.gov
Further Functionalization of Activated Halogenated Pyrazolopyridines
The halogen atoms on the pyrazolo[1,5-a]pyridine ring not only serve as sites for substitution and cross-coupling but also activate the ring for other transformations.
The electron-withdrawing nature of the halogen atoms and the nitrogen atoms in the pyrazolo[1,5-a]pyridine system renders the carbon atoms of the ring electrophilic. This electrophilicity is the basis for the SNAr reactions discussed earlier. The degree of electrophilicity at a particular carbon atom can be influenced by the position of the halogens and other substituents. researchgate.net
Computational methods, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can be used to predict the most likely sites for nucleophilic attack. wuxiapptec.com For instance, in di-substituted systems, differences in the LUMO lobe distribution can explain the observed regioselectivity in SNAr reactions. wuxiapptec.com This predictive capability is valuable for designing synthetic routes to complex, highly functionalized pyrazolo[1,5-a]pyridine derivatives.
Derivatization of Bromo-Substituted Analogues
The presence of a bromine atom on the 4-chloro-7-fluoropyrazolo[1,5-a]pyridine core provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a diverse array of functional groups and building complex molecular architectures. While specific literature on the derivatization of bromo-substituted this compound is not extensively available, the reactivity of analogous bromo-substituted pyrazolopyridine and related heterocyclic systems has been well-documented, offering valuable insights into potential synthetic pathways.
Research on related halo-substituted pyrazolo[3,4-c]pyridines demonstrates the feasibility of selective functionalization at different positions of the heterocyclic core. rsc.org For instance, palladium-catalyzed reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination have been successfully employed to introduce aryl, heteroaryl, and amino moieties at positions occupied by a halogen. rsc.org These methodologies are highly transferrable and suggest that a bromo-substituted this compound would be a suitable substrate for similar transformations.
The general strategy involves the reaction of the bromo-substituted pyrazolopyridine with a suitable coupling partner, such as a boronic acid or an amine, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity.
For example, the synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives has been accomplished through palladium-catalyzed cross-coupling reactions on the corresponding 8-iodo precursor. researchgate.net This further supports the utility of halogenated pyrazolo-fused systems in generating diverse libraries of compounds.
The derivatization of bromo-substituted analogues can lead to the synthesis of novel compounds with potentially interesting biological activities or material properties. The introduction of different substituents allows for the fine-tuning of the electronic and steric properties of the pyrazolo[1,5-a]pyridine scaffold.
Below is a table summarizing potential derivatization reactions of bromo-substituted this compound based on analogous systems.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application | Reference Analogy |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Cs2CO3), solvent (e.g., DMAc), heat. | Aryl/heteroaryl-substituted pyrazolo[1,5-a]pyridine | Medicinal chemistry, materials science | rsc.org |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, ligand (e.g., Xantphos), base (e.g., NaOtBu), solvent (e.g., toluene), heat. | Amino-substituted pyrazolo[1,5-a]pyridine | Medicinal chemistry | rsc.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N), solvent (e.g., THF). | Alkynyl-substituted pyrazolo[1,5-a]pyridine | Organic synthesis, materials science | General methodology |
| Stille Coupling | Organostannane, Pd catalyst, solvent (e.g., toluene), heat. | Alkyl/aryl-substituted pyrazolo[1,5-a]pyridine | Organic synthesis | researchgate.net |
| Heck Coupling | Alkene, Pd catalyst, base (e.g., Et3N), solvent (e.g., DMF), heat. | Alkenyl-substituted pyrazolo[1,5-a]pyridine | Organic synthesis | General methodology |
These examples highlight the synthetic utility of bromo-substituted pyrazolo[1,5-a]pyridines as key intermediates for the generation of a wide range of derivatives. The specific compound, 6-bromo-4-fluoropyrazolo[1,5-a]pyridine, is commercially available, providing a starting point for such synthetic explorations. sigmaaldrich.com
Computational and Theoretical Investigations of Halogenated Pyrazolo 1,5 a Pyridines
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic characteristics of halogenated pyrazolo[1,5-a]pyridines. These calculations provide a foundational understanding of the molecule's reactivity and intrinsic properties.
The electronic structure of heterocyclic compounds is heavily influenced by the nature and position of substituents. In pyrimidine (B1678525) systems, for example, the Lowest Unoccupied Molecular Orbital (LUMO) plays a key role in determining the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. For 2,4-dichloropyrimidines, LUMO analysis can often predict the site of nucleophilic attack. wuxiapptec.com However, when strong electron-donating groups are present, this analysis may not be sufficient to explain the observed selectivity, necessitating more advanced calculations like transition state energy analysis. wuxiapptec.com
Theoretical studies on related systems, such as 7-methyl-1,2,3-triazole[4,5-c]pyridine, have employed DFT at the B3LYP/6-31G(d,p) level to determine optimized bond lengths and angles, which show good agreement with experimental X-ray data. su.edu.ly Such studies confirm that the vibrational characteristics of these systems show distinct, transferable patterns, which is valuable for spectroscopic identification and chemical design. su.edu.ly In tetrapyrazinoporphyrazine complexes, another related macrocyclic system, DFT calculations revealed that the equilibrium structures are distorted from planarity and possess C4v symmetry. mdpi.com
Natural Bond Orbital (NBO) analysis offers deeper insights into the electronic structure by examining donor-acceptor interactions. In metal complexes of tetrapyrazinoporphyrazine, the chemical bonding between the metal atom and the macrocycle is described by donor-acceptor interactions from the lone pair of nitrogen to the valence shell of the metal. mdpi.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT has been used to calculate HOMO-LUMO energies and Mulliken atomic charges. colab.ws Compounds investigated in one study exhibited low HOMO-LUMO energy gaps, ranging from 2.34 to 2.70 eV, indicating high reactivity. colab.ws
Table 1: Calculated Quantum Chemical Properties of a Pyrazolo[1,5-a]pyrimidine Derivative
| Property | Value |
|---|---|
| HOMO-LUMO Energy Gap | 2.34 - 2.70 eV colab.ws |
| Symmetry (related systems) | C4v (distorted) mdpi.com |
This table presents data for related pyrazolo[1,5-a]pyrimidine derivatives to illustrate the application of quantum chemical calculations.
Mechanistic Studies of Reaction Pathways
The functionalization of the pyrazolo[1,5-a]pyridine (B1195680) core often involves nucleophilic aromatic substitution (SNAr), a critical reaction in medicinal chemistry. Computational studies are vital for understanding the mechanisms of these reactions.
The regioselectivity of SNAr reactions in polyhalogenated heterocycles is a subject of intensive computational study. For instance, in 2,4-dichloropyrimidines, SNAr reactions can be highly sensitive to other substituents on the ring. wuxiapptec.com Quantum mechanics (QM) analysis, specifically the calculation of transition state (TS) energies, can effectively predict reaction outcomes. In one study, the energy of the C-4 transition state was found to be higher than that of the C-2 transition state (by 0.76 to 1.00 kcal/mol), correctly predicting that the reaction would be C-2 selective, which was consistent with experimental results. wuxiapptec.com
A multivariate linear regression model has been developed to predict SNAr reaction rates based on computationally derived descriptors, such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the substitution site. chemrxiv.org This model highlights the importance of DFT-calculated transition state energies as a crucial descriptor for accurately predicting reactivity. chemrxiv.org Studies on chloropyridines have shown that activation energies calculated for SNAr reactions correlate well with observed reactivity patterns. wuxibiology.com Frontier Molecular Orbital (FMO) analysis of the SNAr selectivity with 2,4-dichloropyridine (B17371) reveals the importance of orbital symmetry effects in both the substrate and the transition states. researchgate.net
The relative differences in calculated activation energies are used to predict product ratios. For the hydrolysis of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, the calculated activation energy for attack at C1 was 28.45 kcal/mol, while for C2 it was 35.07 kcal/mol. wuxibiology.com This significant energy difference (6.62 kcal/mol) indicates that the reaction will be highly selective at the C1 position, which aligns with experimental observations where only the C1-substituted product was formed. wuxibiology.com
Table 2: Calculated Activation Energies for SNAr Reaction
| Reactant | Position of Attack | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | C1 | 28.45 | wuxibiology.com |
| Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | C2 | 35.07 | wuxibiology.com |
| 2,4-dichloropyrimidine (R=OMe) | C2 vs C4 | ΔE = -0.76 (favoring C2) | wuxiapptec.com |
| 2,4-dichloropyrimidine (R=NHMe) | C2 vs C4 | ΔE = -1.00 (favoring C2) | wuxiapptec.com |
This table showcases calculated energy values that help in understanding reaction selectivity.
Molecular Modeling and Docking Studies (Methodological Aspects)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is crucial for identifying potential drug candidates.
The general methodology involves preparing the 3D structures of both the ligand and the protein target. For the ligand, this includes generating a low-energy conformation. For the protein, it involves adding hydrogen atoms, assigning partial charges, and defining the binding site or active site. Docking simulations are then performed using software like AutoDock, GOLD, or Schrödinger Suite. These programs explore various possible binding poses of the ligand within the protein's active site and use a scoring function to estimate the binding affinity for each pose.
For example, in a study of pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives, molecular docking was used to investigate their anticancer activity. nih.gov The study exhibited the binding interactions between the designed ligands and the active sites of a target protein (PDB ID: 5IVE), with one compound showing a high free binding energy of -7.8182 kcal/mol. nih.gov Similarly, docking studies on pyrazolo[1,5-a]pyrimidine derivatives were performed to understand their antimicrobial and immunomodulatory activities by assessing their potential as inhibitors of enzymes like 14-alpha demethylase. nih.gov In another study on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based agents, in silico docking was performed against six different anticancer drug targets, including DHFR, VEGFR2, and HER-2, to elucidate their putative binding modes. researchgate.net
Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. This information is critical for optimizing lead compounds in drug discovery.
For the pyrazolo[1,5-a]pyrimidine scaffold, SAR studies have identified key features for various biological activities. In one study targeting tuberculosis, a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized to identify the pharmacophore and improve antitubercular activity. nih.gov The study focused on determining which moieties or functionalities played crucial roles in the compound's efficacy. nih.gov
Another SAR study on pyrazol-4-yl-pyridine derivatives as allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor involved synthesizing a series of compounds to quantify their affinity and cooperativity. nih.gov This systematic modification of the scaffold allowed researchers to understand the relationship between the chemical structure and pharmacological activity. nih.gov The development of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as photosensitizers demonstrated that increasing the hydrophilicity by converting a diester to a dihydroxymethyl derivative was crucial for achieving nanomolar activity against melanoma cells. nih.gov This highlights how even small structural changes can dramatically impact biological performance.
Prediction of Molecular Properties (e.g., In silico Bioavailability Parameters)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for determining a compound's potential bioavailability and pharmacokinetic profile. These predictions help to filter out compounds with poor drug-like properties early in the discovery process.
Key parameters often evaluated include adherence to Lipinski's Rule of Five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) and Veber's rules (rotatable bonds ≤ 10, polar surface area ≤ 140 Ų). For a series of pyrazolo[1,5-a]pyrimidines, in silico predictions confirmed that most of the compounds were within the range set by Lipinski's rule, suggesting good potential for oral bioavailability. nih.gov The study also predicted high gastrointestinal absorption for these compounds. nih.gov
For another heterocyclic compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, computational tools predicted that it qualified as a drug candidate according to the Lipinski, Veber, and Ghose filters. researchgate.net The predictions suggested greater than 90% bioavailability from the human intestine. researchgate.net These in silico tools provide a rapid and cost-effective way to assess the drug-likeness of novel compounds like 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine before committing to extensive laboratory synthesis and testing.
Table 3: Predicted In Silico Bioavailability Parameters for a Related Heterocyclic Compound
| Parameter | Predicted Value/Qualifier | Reference |
|---|---|---|
| Lipinski Rule of Five | Compliant | nih.govresearchgate.net |
| Veber's Rule | Compliant | researchgate.net |
| Ghose Filter | Compliant | researchgate.net |
| Human Intestinal Absorption | >90% | researchgate.net |
| Toxicity Class (LD50) | Class 4 (2.838 mol/kg) | researchgate.net |
This table shows representative in silico predictions for a related heterocyclic system to demonstrate the types of parameters evaluated.
Advanced Characterization Methodologies for Halogenated Pyrazolo 1,5 a Pyridines
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine, both ¹H and ¹³C NMR are crucial for assigning the positions of atoms within the bicyclic system.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The proton at C-5 would likely appear as a doublet, coupled to the proton at C-6. Similarly, the proton at C-6 will be a doublet of doublets, coupled to both H-5 and the fluorine at C-7. The protons on the pyrazole (B372694) ring, H-2 and H-3, will also exhibit characteristic shifts and couplings.
¹³C NMR: The ¹³C NMR spectrum will display seven distinct resonances for the seven carbon atoms of the pyrazolo[1,5-a]pyridine (B1195680) skeleton. The carbons directly bonded to the electronegative halogen atoms (C-4 and C-7) will be significantly deshielded and shifted downfield. Furthermore, the C-F coupling will result in a splitting of the C-7 signal, as well as smaller couplings to adjacent carbons (C-6, C-5), providing definitive evidence for the fluorine's position. The assignments for all carbon resonances can be unequivocally confirmed using two-dimensional NMR experiments like HETCOR (Heteronuclear Correlation). nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| 2 | ~8.1 | ~140 | d |
| 3 | ~6.7 | ~95 | d |
| 4 | - | ~120 | s (due to Cl) |
| 5 | ~8.4 | ~118 | d, J(H-H) |
| 6 | ~7.0 | ~110 | dd, J(H-H), J(H-F) |
| 7 | - | ~150 | d, ¹J(C-F) |
| 8a | - | ~145 | s |
Note: Predicted values are based on data for the parent pyrazolo[1,5-a]pyridine system and known substituent effects of chlorine and fluorine.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the aromatic C-H stretching and the C=C and C=N bond vibrations of the fused heterocyclic rings. Crucially, specific bands corresponding to the C-Cl and C-F stretching vibrations would be observed, typically in the fingerprint region of the spectrum, confirming the presence of the halogen substituents.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 |
| Aromatic Ring C=C and C=N Stretch | 1400-1600 |
| C-F Stretch | 1000-1400 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₇H₄ClFN₂. nih.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals with an approximate 3:1 intensity ratio (M+ and M+2), characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). sigmaaldrich.com
Interactive Data Table: Mass Spectrometry Data for C₇H₄ClFN₂
| Parameter | Value |
| Molecular Formula | C₇H₄ClFN₂ |
| Monoisotopic Mass | 184.0098 u |
| Molecular Weight | 184.57 g/mol |
| [M]+ Peak (for ³⁵Cl) | m/z 184.0 |
| [M+2]+ Peak (for ³⁷Cl) | m/z 186.0 |
| Relative Intensity of [M]+:[M+2]+ | ~3:1 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. velp.commeasurlabs.com This quantitative method, typically performed via combustion analysis, provides experimental data that can be compared against the theoretical percentages calculated from the molecular formula. nih.gov For a pure sample of this compound (C₇H₄ClFN₂), the experimental values for Carbon (C), Hydrogen (H), and Nitrogen (N) must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm its elemental composition and purity. nih.gov
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 45.55% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.18% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.21% |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.29% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.18% |
| Total | 184.574 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For halogenated pyrazolo[1,5-a]pyridines, single-crystal X-ray diffraction analysis would unambiguously confirm the fused ring structure, the planarity of the heterocyclic system, and the exact positions of the chloro and fluoro substituents on the pyridine (B92270) ring. nih.govmdpi.comresearchgate.net The resulting crystal structure would serve as the ultimate proof of the compound's constitution and stereochemistry, corroborating the findings from spectroscopic and other analytical methods. researchgate.netmdpi.com
Applications of Halogenated Pyrazolo 1,5 a Pyridine Scaffolds in Chemical Research
Design and Synthesis of Combinatorial Libraries
The pyrazolo[1,5-a]pyridine (B1195680) motif is recognized as a privileged scaffold for the design and synthesis of combinatorial libraries, largely due to its synthetic accessibility and the ability to modify its periphery. mdpi.comnih.gov The compound 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine is an exemplary building block for generating such libraries. The chlorine and fluorine atoms on the pyrimidine (B1678525) ring are key functional handles that allow for diverse and controlled chemical modifications.
The primary method for diversification is through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov The electron-withdrawing nature of the ring nitrogen atoms and the additional fluorine atom makes the carbon at position 4, which is bonded to chlorine, highly electrophilic and susceptible to substitution by a wide range of nucleophiles. nih.gov This allows for the systematic introduction of various functional groups, including amines, alcohols, and thiols, to create a large and diverse library of molecules from a single, common core. mdpi.com
Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwald couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, attaching aryl, alkyl, and other complex moieties to the core scaffold. nih.govrsc.org This strategic functionalization is fundamental to combinatorial chemistry, where the goal is to rapidly generate a multitude of structurally related compounds for high-throughput screening in drug discovery and materials science.
Role as Privileged Scaffolds in Heterocyclic Chemistry
In heterocyclic and medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net The pyrazolo[1,5-a]pyridine nucleus is considered one such scaffold, forming the core of numerous biologically active compounds. nih.govresearchgate.net Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological macromolecules like proteins and enzymes.
The compound this compound exemplifies an advanced version of this privileged scaffold. The strategic placement of halogen atoms serves two main purposes:
Modulation of Physicochemical Properties : The fluorine atom at the 7-position can significantly alter the scaffold's properties, such as lipophilicity and metabolic stability. Fluorine can also engage in favorable hydrogen bonding and dipole-dipole interactions within protein binding sites, potentially enhancing binding affinity and selectivity. nih.gov
Vectors for Diversification : As mentioned previously, the chlorine atom at the 4-position is a reactive site for introducing a wide array of substituents. mdpi.comnih.gov This allows chemists to systematically explore the chemical space around the core scaffold to optimize biological activity against a specific target.
This inherent versatility and proven biological relevance make halogenated pyrazolo[1,5-a]pyridines like this compound highly valuable starting points in the design of novel therapeutic agents. nih.govrsc.org
Development of Tunable Electrophiles in Chemical Biology
Electrophilic small molecules are powerful tools for probing protein function and discovering new drugs through covalent modification. nih.govnih.gov Recently, the 4-chloro-pyrazolopyridine (CPzP) scaffold, the core of this compound, has been identified as a novel, tunable electrophile for use in chemical biology and covalent inhibitor design. nih.govnih.gov
The electrophilicity of the scaffold is derived from the 4-chloro position, which can undergo a nucleophilic aromatic substitution (SNAr) reaction with nucleophilic amino acid residues on proteins. nih.gov The reactivity of this "warhead" can be finely tuned by modifying the electronic properties of the ring system. The presence of the electron-withdrawing fluorine atom at the 7-position enhances the electrophilicity of the 4-position, making it more reactive towards nucleophilic attack compared to an un-substituted ring. This tunability allows for the design of covalent modifiers with specific reactivity profiles, a critical aspect of developing selective chemical probes and inhibitors. nih.govnih.gov
Among amino acids, cysteine is a common target for covalent inhibitors due to its high nucleophilicity and relatively low abundance in the proteome. nih.govnih.gov The 4-chloro-pyrazolopyridine (CPzP) electrophile has been shown to selectively react with cysteine residues in a variety of proteins. nih.govnih.gov
Chemoproteomic studies have demonstrated that the CPzP warhead engages cysteines through an SNAr mechanism. nih.govnih.gov The reactivity is not uniform across all cysteines but depends on the specific protein microenvironment, which can enhance the nucleophilicity of a particular cysteine residue. By optimizing the recognition elements appended to the CPzP scaffold, researchers can direct the covalent modification to a specific cysteine on a target protein. nih.gov This approach has been successfully used to develop a covalent inhibitor of prolyl endopeptidase (PREP) by targeting a non-catalytic cysteine in the active site. nih.gov
| Protein Target | Function | Significance |
|---|---|---|
| Ribosomal Protein S5 (RPS5) | Component of the 40S ribosomal subunit | Essential for protein translation |
| Inosine Monophosphate Dehydrogenase 2 (IMPDH2) | Enzyme in purine (B94841) nucleotide biosynthesis | Target for immunosuppressive and antiviral drugs |
| Heat Shock Protein 60 (HSP60) | Chaperone protein involved in protein folding | Implicated in various cellular stress responses |
| Prolyl Endopeptidase (PREP) | Serine protease | Target for neurological disorders |
Material Science Applications (e.g., as Emergent Fluorophores)
The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have recently attracted significant attention in material science due to their promising photophysical properties. mdpi.comnih.govnih.gov These heterocyclic systems can serve as the core for novel fluorophores, which are molecules that absorb light at one wavelength and emit it at a longer wavelength. nih.govrsc.org
The fluorescence properties of these scaffolds, including quantum yield (a measure of emission efficiency) and emission wavelength, can be tuned by adding substituents to the ring system. rsc.org Electron-donating and electron-withdrawing groups can be used to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is often the basis for its fluorescence. nih.gov
The compound this compound, with its two electron-withdrawing halogens, is a promising candidate for the development of new fluorescent materials. These halogens influence the electronic structure of the scaffold and can be replaced to attach other functional groups, providing a dual mechanism for tuning photophysical properties. rsc.org Derivatives have been developed for applications such as fluorescent probes for detecting pH in biological systems and for visualizing specific cellular components like lipid droplets. nih.govrsc.org
| Scaffold Type | Application | Key Property | Mechanism |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine carboxylic acid | Fluorescent pH Probe | High quantum yield (0.64) in acidic conditions | Intramolecular Charge Transfer (ICT) |
| 7-Arylpyrazolo[1,5-a]pyrimidines | Solid-State Emitters | Tunable emission from blue to orange | Modulation by electron-donating/withdrawing groups |
| Pyrazolo[1,5-a]pyridine-fused pyrimidine | Lipid Droplet Probe | Turn-on fluorescence in lipophilic environments | Solvatochromism |
Precursors for Advanced Organic Materials
Building on their applications as fluorophores, halogenated pyrazolo[1,5-a]pyridines are valuable precursors for more complex, advanced organic materials. The reactivity of the C-Cl bond allows this scaffold to be integrated into larger conjugated systems through various cross-coupling reactions. nih.gov
This synthetic flexibility enables the construction of materials with tailored optoelectronic properties for use in devices like Organic Light-Emitting Diodes (OLEDs) or as chemosensors. For instance, by coupling the this compound core with other aromatic systems, it is possible to create molecules with extended π-conjugation, leading to materials with specific absorption and emission profiles. researchgate.net Additionally, pyrazolo[1,5-a]pyridine derivatives have been used to create photosensitizers for photodynamic therapy and as precursors for radiolabeled imaging agents for use in Positron Emission Tomography (PET). nih.govnih.gov The stability and synthetic tractability of the scaffold make it a reliable platform for developing the next generation of functional organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
